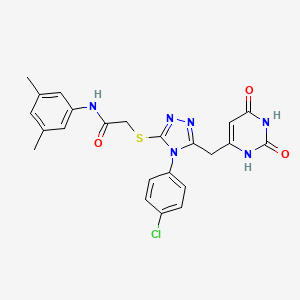![molecular formula C21H19N3OS B2763473 1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-86-8](/img/structure/B2763473.png)
1-(3-(methylthio)phenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a unique and complex organic compound. This compound belongs to the class of pyrrolidinones, which are known for their diverse chemical properties and applications. Its structure integrates multiple functional groups, providing it with significant chemical reactivity and potential for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves a multi-step process Commonly, the synthesis starts with the formation of the benzo[d]imidazole core This is usually achieved through the condensation of o-phenylenediamine with appropriate carbonyl compounds
Industrial Production Methods
Industrial production of this compound might involve scaling up the synthetic routes used in the laboratory. Automation of reaction steps, optimization of yields, and purification processes are key considerations. Large-scale production often requires robust catalysts and reagents to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can participate in various chemical reactions, such as:
Oxidation: Where the methylthio group can be oxidized to sulfoxides or sulfones.
Reduction: The compound’s double bonds and imidazole ring can undergo reduction.
Substitution: Functional groups can be substituted via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typically uses agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acidic conditions.
Reduction: : May involve agents such as lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Various halogenated reagents and catalysts may be utilized depending on the desired substitution.
Major Products
Oxidation: : Can yield sulfoxides and sulfones.
Reduction: : Produces various reduced forms of the parent compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is used as a versatile intermediate for the synthesis of complex molecules due to its rich functional groups.
Biology
In biological research, this compound can serve as a molecular probe to study enzyme interactions, given its multiple reactive sites.
Medicine
In the medical field, the compound might exhibit pharmacological activities, making it a candidate for drug development, particularly in areas such as antimicrobial and anticancer research.
Industry
Industrially, its diverse chemical reactivity enables its application in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects typically involves interaction with molecular targets such as enzymes and receptors. Its functional groups may enable it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biological pathways. Detailed mechanistic studies are required to fully understand these interactions and the resulting biochemical effects.
Comparaison Avec Des Composés Similaires
1-(3-(Methylthio)phenyl)-4-(1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be compared to other compounds with similar structures or functional groups, such as:
1-Phenyl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
1-(3-Chlorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
What makes our compound unique is the presence of the methylthio group, which adds distinct chemical properties and reactivity patterns not found in its analogs.
Conclusion
This compound stands out due to its diverse functional groups and potential applications across various fields. Its synthesis, reactivity, and unique features make it a valuable compound for further research and industrial use.
Hope you find this article insightful!
Propriétés
IUPAC Name |
1-(3-methylsulfanylphenyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-3-11-23-19-10-5-4-9-18(19)22-21(23)15-12-20(25)24(14-15)16-7-6-8-17(13-16)26-2/h1,4-10,13,15H,11-12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRXIVLYUIKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B2763390.png)


![(1R,5S)-8-((5-bromothiophen-2-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2763397.png)

![2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2763399.png)

![3-isobutyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2763402.png)
![4-Amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1h-pyrazole-3-carboxamide dihydrochloride](/img/structure/B2763404.png)


![4-[3-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2763411.png)
![2-(benzylthio)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2763412.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]furan-3-carboxamide](/img/structure/B2763413.png)
